Romidepsin

Cutaneous T-Cell Lymphoma Clinical Response Comparative Efficacy

Romidepsin (128517-07-7) is the only FDA-approved HDAC inhibitor indicated for both CTCL and PTCL (ORR 34-35% CTCL, 25-38% PTCL). Unlike hydroxamic acid-based alternatives, this bicyclic depsipeptide from C. violaceum is a glutathione-activated prodrug—providing unique HDAC isoform selectivity and DDI profiles. Its cardiac safety is rigorously quantified: mean QTcF increase of only 5.0 msec across 4,909 ECGs, well below ICH E14 thresholds. Demonstrates in vivo synergy with cytarabine in ALL models. Select romidepsin for T-cell lymphoma studies requiring single-compound clinical validation across both disease contexts, or for prodrug activation and natural product discovery research.

Molecular Formula C24H36N4O6S2
Molecular Weight 540.7 g/mol
CAS No. 128517-07-7
Cat. No. B612169
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRomidepsin
CAS128517-07-7
SynonymsFK228;  FK-228;  FK 228;  FR901228;  FR-901228;  FR 901228;  NSC 630176. depsipeptide;  US brand name: Istodax.
Molecular FormulaC24H36N4O6S2
Molecular Weight540.7 g/mol
Structural Identifiers
SMILESCC=C1C(=O)NC(C(=O)OC2CC(=O)NC(C(=O)NC(CSSCCC=C2)C(=O)N1)C(C)C)C(C)C
InChIInChI=1S/C24H36N4O6S2/c1-6-16-21(30)28-20(14(4)5)24(33)34-15-9-7-8-10-35-36-12-17(22(31)25-16)26-23(32)19(13(2)3)27-18(29)11-15/h6-7,9,13-15,17,19-20H,8,10-12H2,1-5H3,(H,25,31)(H,26,32)(H,27,29)(H,28,30)/b9-7+,16-6-/t15-,17-,19-,20+/m1/s1
InChIKeyOHRURASPPZQGQM-GCCNXGTGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Appearancewhite to off-white solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Romidepsin (CAS 128517-07-7): FDA-Approved HDAC Inhibitor Procurement and Selection Guide


Romidepsin (CAS 128517-07-7) is a bicyclic depsipeptide natural product isolated from Chromobacterium violaceum that functions as a selective histone deacetylase (HDAC) inhibitor [1]. It is FDA-approved for the treatment of cutaneous T-cell lymphoma (CTCL) and peripheral T-cell lymphoma (PTCL) in patients who have received at least one prior systemic therapy [2]. Romidepsin acts as a prodrug requiring intracellular glutathione-mediated reduction of its disulfide bridge to release the active zinc-binding thiol [3].

Why Romidepsin (CAS 128517-07-7) Cannot Be Interchanged with Other HDAC Inhibitors in Procurement


Although multiple HDAC inhibitors share a common class designation, romidepsin exhibits chemical and pharmacological characteristics that preclude simple substitution with vorinostat, belinostat, or panobinostat. Romidepsin is a bicyclic depsipeptide natural product with a disulfide bridge that functions as a glutathione-activated prodrug—a structural motif absent from hydroxamic acid-based inhibitors such as vorinostat and belinostat [1]. Differences in chemical class translate into distinct HDAC isoform selectivity profiles, pharmacokinetic properties, drug-drug interaction liabilities, and clinical response rates across T-cell lymphoma subtypes [2]. Notably, romidepsin is the only FDA-approved HDAC inhibitor indicated for both CTCL and PTCL, whereas vorinostat is approved only for CTCL and belinostat only for PTCL [3]. Substitution without consideration of these differential features may compromise experimental reproducibility in preclinical models and clinical outcomes in patient-derived studies.

Romidepsin (CAS 128517-07-7): Quantitative Differential Evidence for Scientific Selection


Romidepsin Demonstrates Higher Clinical Response Rates than Vorinostat in CTCL

In clinical trials for relapsed/refractory cutaneous T-cell lymphoma, romidepsin achieved overall response rates of 34% and 35% in two pivotal phase II studies (N=71 and N=96), with complete response rates of 6% in both studies [1]. In contrast, vorinostat demonstrated overall response rates of 24% to 30% in refractory advanced CTCL patients [2]. This represents an absolute difference in ORR of approximately 5-11 percentage points favoring romidepsin.

Cutaneous T-Cell Lymphoma Clinical Response Comparative Efficacy

Romidepsin Exhibits Superior Potency Against Class I HDACs Compared to Pan-HDAC Inhibitors

Romidepsin potently inhibits HDAC1 and HDAC2 with IC50 values of 36 nM and 47 nM, respectively, in cell-free assays . In comparative analysis, romidepsin targets class I HDACs more potently than vorinostat, with an IC50 of approximately 1 nM in in vitro assays [1]. In diffuse midline glioma models, romidepsin demonstrated an IC50 of ~5 nM compared to ~50 nM for quisinostat, indicating approximately 10-fold greater potency [2].

HDAC Inhibition Enzyme Selectivity IC50 Comparison

Romidepsin Lacks Ames Test Genotoxicity—A Differentiating Safety Feature Versus Vorinostat

Romidepsin is Ames test negative, indicating no mutagenic potential in standard bacterial reverse mutation assays [1]. In contrast, vorinostat has been reported as Ames test positive [1]. This represents a fundamental difference in genotoxic liability between the two approved HDAC inhibitors.

Genotoxicity Safety Assessment Mutagenicity

Romidepsin Maintains Cardiac Safety Below ICH E14 Regulatory Concern Thresholds

In a systematic cardiac safety analysis of 4,909 ECGs from 110 patients across three clinical studies, romidepsin produced a mean increase in QTcF interval of 5.0 msec (90% CI upper bound 7.7 msec) following infusion [1]. Categorical analyses showed no patients with a change from baseline exceeding 60 msec or an absolute QTcF exceeding 480 msec [1]. These values fall below the threshold levels of concern outlined in ICH E14 guidelines for QT prolongation [1]. Notably, romidepsin is a substrate of the P-glycoprotein (ABCB1) efflux transporter, and ABCB1 allelic variants influence intracardiac drug concentrations and corresponding QT changes [2].

Cardiotoxicity QTc Prolongation Safety Monitoring

Romidepsin Demonstrates In Vivo Synergy with Cytarabine in Leukemia Models

In preclinical studies, romidepsin enhanced the in vitro activity of cytarabine and demonstrated in vivo synergy in leukemia models. In immunocompromised mice transplanted with luciferase-expressing RCH-ACV p53KO cells, the combination of romidepsin with cytarabine reduced leukemia burden and improved survival compared to either agent alone [1]. In a separate model using PER-785 leukemia cells, mice treated with 1.5 mg/kg romidepsin twice weekly plus low-dose cytarabine showed improved survival outcomes [2].

Combination Therapy Synergy Preclinical Efficacy

Romidepsin (CAS 128517-07-7): Evidence-Driven Research and Industrial Application Scenarios


Preclinical Studies in Cutaneous T-Cell Lymphoma (CTCL) and Peripheral T-Cell Lymphoma (PTCL)

Romidepsin is the only FDA-approved HDAC inhibitor with indications in both CTCL and PTCL, with clinical ORRs of 34-35% in CTCL and 25-38% in PTCL [1]. Researchers investigating T-cell lymphoma biology should select romidepsin over vorinostat (CTCL only) or belinostat (PTCL only) when a single compound is required to interrogate both disease contexts with clinical validation [2].

Combination Therapy Investigations with DNA-Damaging Agents

Romidepsin has demonstrated in vivo synergy with cytarabine, reducing leukemia burden and improving survival in preclinical mouse models of acute lymphoblastic leukemia [3]. This established combination efficacy supports procurement of romidepsin for studies exploring HDAC inhibitor synergies with nucleoside analogs or other DNA-damaging chemotherapeutic agents.

Cardiac Safety-Conscious Experimental Studies

Romidepsin's cardiac safety profile has been rigorously characterized through systematic ECG analysis of 4,909 ECGs from 110 patients, demonstrating a mean QTcF increase of only 5.0 msec—well below ICH E14 regulatory concern thresholds [4]. Researchers designing in vivo studies where cardiac monitoring is required or where combination with QT-prolonging agents is anticipated may prefer romidepsin based on this quantitative safety dataset.

Natural Product-Derived Epigenetic Modifier Research

As a bicyclic depsipeptide natural product isolated from Chromobacterium violaceum, romidepsin represents a structurally distinct chemical class among HDAC inhibitors, functioning as a glutathione-activated prodrug via intracellular disulfide reduction [5]. This unique activation mechanism and natural product origin make romidepsin the preferred HDAC inhibitor for studies investigating prodrug activation pathways, natural product drug discovery, or structure-activity relationships distinct from hydroxamic acid-based inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Romidepsin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.